D,L-Sulforaphane-L-cysteine
Overview
Description
Synthesis Analysis
The synthesis of sulforaphane and its analogues, including D,L-Sulforaphane-L-cysteine, involves a convergent and high-yielding approach. A key step in the synthesis is the diastereoselective synthesis of sulfinate ester, utilizing methodologies such as the DAG (diacetone-D-glucofuranose)-methodology to achieve enantiopure compounds. These processes allow for the production of sulforaphane analogues with various substituents at the sulfinyl sulfur, contributing to their biological activity and potential as phase II detoxifying enzyme inductors (N. Khiar et al., 2009).
Molecular Structure Analysis
Sulforaphane's molecular structure, characterized by the presence of an isothiocyanate group, plays a crucial role in its biological activities. Modifications to its structure, such as the introduction of a methylsulfinyl group, can influence its interaction with cellular proteins, including cysteine residues within key signaling pathways. These interactions are critical for its chemoprotective effects, including the inhibition of transcription factors and the induction of detoxifying enzymes (Y. Ahn et al., 2010).
Chemical Reactions and Properties
D,L-Sulforaphane-L-cysteine undergoes chemical reactions that contribute to its biological effects, including the generation of reactive oxygen species (ROS) and the modification of Keap1 cysteine residues. These reactions lead to the activation of the Nrf2 pathway and the induction of antioxidant response elements (AREs), enhancing cellular defense mechanisms against oxidative stress and electrophilic damage (Chenqi Hu et al., 2011).
Scientific Research Applications
Chemoprevention of Skin Cancer : Sulforaphane has been shown to reduce the risk of UVB-induced squamous cell carcinoma in mice, suggesting its potential as a chemopreventive agent against skin cancer. This is attributed to its ability to inhibit the activity of the activator protein-1 (AP-1), a factor involved in cell proliferation and transformation (Dickinson et al., 2009).
Induction of Antioxidant Response Element-Mediated Gene Expression : Sulforaphane and its N-acetyl-L-cysteine (NAC) conjugate have been found to induce the expression of antioxidant response element (ARE)-related genes and cause apoptosis in HepG2-C8 cells. This suggests its role in enhancing cellular defense mechanisms against oxidative stress (Kim et al., 2003).
Therapeutic Potential in Pancreatic Cancer : Research indicates that sulforaphane can induce apoptosis and cell cycle arrest in human pancreatic cancer cells, and inhibit tumor growth in animal models. This points towards its potential as a therapeutic agent in the treatment of pancreatic cancer (Pham et al., 2004).
Apoptosis in Leukemia Cells : Studies have shown that sulforaphane induces apoptosis in human leukemia cells through the generation of reactive oxygen species (ROS), mitochondrial perturbation, and activation of caspase-3 (Choi et al., 2008).
Protection Against Oxidative Stress : Sulforaphane has been reported to exert a protective effect against oxidative stress, suggesting its potential as an antioxidant agent. This effect is observed in several experimental paradigms, such as cerebral ischemia and brain inflammation (Guerrero-Beltrán et al., 2012).
Induction of Phase 2 Enzymes : Sulforaphane induces phase 2 cytoprotective enzymes, offering protection against electrophiles, oxidative stress, and inflammation. This induction is believed to involve modifications of cysteine residues of Keap1, leading to stabilization of Nrf2 (Ahn et al., 2010).
Enhancing the Therapeutic Potential of TRAIL in Cancer Treatment : Combining sulforaphane with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) has been found to enhance its antitumor activity, suggesting its use in cancer treatment strategies (Shankar et al., 2008).
Effects on Cognitive Functions and Mood : A recent study reported that sulforaphane intake improved processing speed and decreased negative mood in healthy older adults, highlighting its potential benefits on cognitive functioning and mood states (Nouchi et al., 2022).
Safety And Hazards
D,L-Sulforaphane-L-cysteine is not considered hazardous by the 2012 OSHA Hazard Communication Standard6. However, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure7.
Future Directions
Sulforaphane, from which D,L-Sulforaphane-L-cysteine is derived, has been extensively studied as a therapeutic compound8. It has potential health benefits such as anti-inflammatory, antitumoral, and antioxidant effects8. A clinical trial focusing on the efficacy of dietary supplementation of sulforaphane in treatment of NAFLD, obesity, and metabolic syndrome is still ongoing8. Therefore, D,L-Sulforaphane-L-cysteine, being a metabolite of sulforaphane, may also have potential therapeutic applications in the future.
properties
IUPAC Name |
2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S3/c1-17(14)5-3-2-4-11-9(15)16-6-7(10)8(12)13/h7H,2-6,10H2,1H3,(H,11,15)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPMSTCTVNEOCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCNC(=S)SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D,L-Sulforaphane-L-cysteine |
Citations
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